molecular formula C16H26N2O3S B14538061 N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}acetamide CAS No. 62110-18-3

N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}acetamide

Cat. No.: B14538061
CAS No.: 62110-18-3
M. Wt: 326.5 g/mol
InChI Key: XDJKVHAOHVSUCQ-UHFFFAOYSA-N
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Description

N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a heptyl chain linked to an acetamide group, with a 4-methylbenzene-1-sulfonyl group attached to the nitrogen atom. Its distinct molecular configuration makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Heptyl Chain: The heptyl chain is synthesized through a series of reactions, starting with the appropriate alkyl halide and extending the chain through nucleophilic substitution reactions.

    Attachment of the 4-Methylbenzene-1-sulfonyl Group: The 4-methylbenzene-1-sulfonyl group is introduced via sulfonylation reactions, where the sulfonyl chloride reacts with the amine group.

    Formation of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}acetamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group can interact with enzymes or receptors, modulating their activity. The heptyl chain and acetamide group contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}acetamide can be compared with other sulfonyl-containing compounds:

    This compound: Unique due to its specific heptyl chain and acetamide group.

    N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}amine: Lacks the acetamide group, resulting in different chemical properties and reactivity.

    N-{7-[(4-Methylbenzene-1-sulfonyl)amino]heptyl}methane: Contains a different functional group, leading to variations in biological activity and applications.

Properties

CAS No.

62110-18-3

Molecular Formula

C16H26N2O3S

Molecular Weight

326.5 g/mol

IUPAC Name

N-[7-[(4-methylphenyl)sulfonylamino]heptyl]acetamide

InChI

InChI=1S/C16H26N2O3S/c1-14-8-10-16(11-9-14)22(20,21)18-13-7-5-3-4-6-12-17-15(2)19/h8-11,18H,3-7,12-13H2,1-2H3,(H,17,19)

InChI Key

XDJKVHAOHVSUCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCCCNC(=O)C

Origin of Product

United States

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